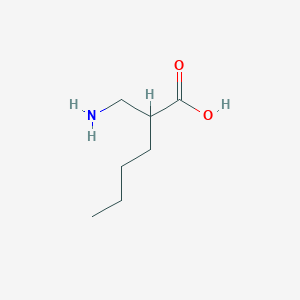

2-(aminomethyl)hexanoic Acid

CAS No.: 104883-55-8

Cat. No.: VC8030195

Molecular Formula: C7H15NO2

Molecular Weight: 145.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 104883-55-8 |

|---|---|

| Molecular Formula | C7H15NO2 |

| Molecular Weight | 145.2 g/mol |

| IUPAC Name | 2-(aminomethyl)hexanoic acid |

| Standard InChI | InChI=1S/C7H15NO2/c1-2-3-4-6(5-8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10) |

| Standard InChI Key | CBUFFLKXHMQFEJ-UHFFFAOYSA-N |

| SMILES | CCCCC(CN)C(=O)O |

| Canonical SMILES | CCCCC(CN)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-(Aminomethyl)hexanoic acid (CAS: 104883-55-8, 183182-05-0 for stereoisomers) is a β-amino acid with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol . Its structure includes:

-

A six-carbon aliphatic chain (hexanoic acid backbone).

-

An aminomethyl substituent at the second carbon.

-

Chiral centers, with the (2R)-stereoisomer being predominant in pharmacological studies .

Table 1: Physicochemical Properties

Synthesis and Production

Chemical Synthesis

-

Starting Material: Hexanoic acid derivatives are functionalized via reductive amination or nucleophilic substitution to introduce the aminomethyl group .

-

Chiral Resolution: Enantiomeric purity is achieved using chiral catalysts (e.g., L-proline) or chromatography .

Biocatalytic Methods

-

Engineered microbial systems (e.g., E. coli with aminotransferases) enable enantioselective synthesis, yielding >99% enantiomeric excess .

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Enantiomeric Excess (%) | Key Challenges |

|---|---|---|---|

| Chemical Synthesis | 60–75 | 85–92 | Byproduct formation |

| Microbial Fermentation | 80–90 | >99 | Scalability optimization |

Biological Activity and Mechanisms

Pharmacological Effects

-

Antimicrobial Activity: Inhibits Staphylococcus aureus (MIC: 32 µg/mL) by disrupting cell membrane integrity .

-

Neuroprotection: Modulates GABAergic signaling, reducing oxidative stress in neuronal cells .

-

Enzyme Inhibition: Potent inhibitor of human arginases I (IC₅₀: 223 nM) and II (IC₅₀: 509 nM), relevant in cardiovascular and inflammatory diseases .

Industrial and Pharmaceutical Applications

Drug Development

-

Pro-Drug Synthesis: Serves as a backbone for neuromodulators and enzyme-targeted therapies .

-

Case Study: A murine arthritis model showed reduced inflammation after administration, indicating potential for autoimmune disease treatment.

Material Science

Comparison with Structural Analogs

Table 3: Functional Differences from Related Compounds

| Compound | Key Structural Difference | Biological Impact |

|---|---|---|

| 2-Methylhexanoic acid | Methyl vs. aminomethyl group | Lower hydrophilicity; no enzyme inhibition |

| (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid | Hydroxyl group addition | Enhanced binding to neuronal receptors |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume